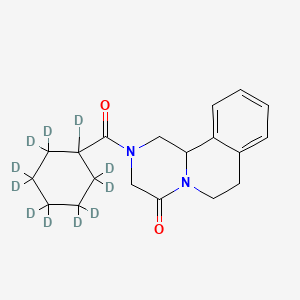

Praziquantel D11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

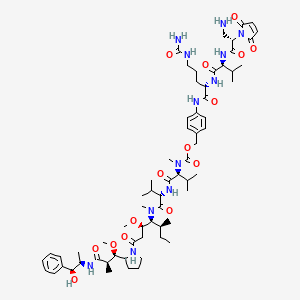

Praziquantel D11 is an internal standard used for the quantification of praziquantel by GC or LC-MS . It is an anthelmintic agent, lethal to S. mansoni schistosomula and adults . It is commonly used to treat parasitic infections in both humans and animals .

Synthesis Analysis

The synthesis of new molecular hybrids and Praziquantel analogues was achieved by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid . The concept of molecular hybridization was used as a strategy to design the synthesis of these new compounds .

Molecular Structure Analysis

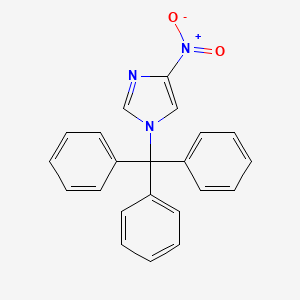

The molecular formula of Praziquantel D11 is C19H13D11N2O2 . The molecular weight is 323.47 . The structure of Praziquantel D11 was analyzed using DFT calculations of the ground state of the Trans and Cis conformations of praziquantel hemihydrate and its derivatives .

Chemical Reactions Analysis

Praziquantel D11 disrupts calcium ion homeostasis in the worm and antagonizes voltage-gated calcium channels . This disruption results in uncontrolled calcium ion influx leading to uncontrolled muscle contraction and paralysis .

Physical And Chemical Properties Analysis

Praziquantel D11 is a solid substance . It is soluble in chloroform and methanol . Its melting point is between 133-137°C .

Applications De Recherche Scientifique

Treatment of Schistosomiasis

Praziquantel is an essential medicine for treating parasitic flatworm infections such as schistosomiasis, which afflicts over 250 million people . It is the most effective and widely administered first-line and broad-spectrum anthelmintic drug in both humans and animals . The WHO-recommended dose of praziquantel 40 mg/kg achieved cure rates of 94.7% for S. japonicum, 77.1% for S. haematobium, 76.7% for S. mansoni, and 63.5% for mixed S. haematobium/S. mansoni infections .

Drug-Nutraceutical Co-crystallization

A recent study explored the co-crystallization between the drug praziquantel (PZQ) and the nutraceutical curcumin (CU). The investigation revealed two novel solid forms: a cocrystal solvate with ethyl acetate and a non-solvated cocrystal . This novel drug–nutraceutical cocrystal is a praziquantel–curcumin (2:1) cocrystal .

Treatment of Other Parasitic Infections

While Praziquantel is primarily used for the treatment of schistosomiasis, it is also used against other parasitic infections. However, its effectiveness varies. For instance, Praziquantel is not universally effective, lacking activity against liver flukes of the Fasciola genus .

Research on Drug Tolerance

Extensive use of praziquantel for treatment and control of schistosomiasis requires a comprehensive understanding of efficacy and safety of various doses for different Schistosoma species . On average, 56.9% of the subjects receiving praziquantel 40 mg/kg experienced an adverse event . This makes Praziquantel a subject of interest in research on drug tolerance.

Research on Drug Efficacy

The efficacy of Praziquantel is a subject of ongoing research. A dose-effect for cure rate was found up to 40 mg/kg for S. mansoni and 30 mg/kg for S. haematobium . However, in a proportion of sites, efficacy may be lower than expected .

Research on Drug-Nutraceutical Interactions

The co-crystallization of Praziquantel and curcumin opens up possibilities for research on drug-nutraceutical interactions. Exploring the impact of curcumin on the bitterness of praziquantel, as well as its potential mitigating effects on the adverse reactions associated with the drug in the cocrystal, would be of scientific interest for future applications .

Safety And Hazards

While Praziquantel D11 is generally considered safe and well-tolerated, some patients may experience side effects such as nausea, vomiting, abdominal pain, and headache . Rarely, more serious adverse reactions such as seizures or allergic reactions may occur . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propriétés

IUPAC Name |

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-DHCOBZMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677345 |

Source

|

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praziquantel D11 | |

CAS RN |

1246343-36-1 |

Source

|

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)